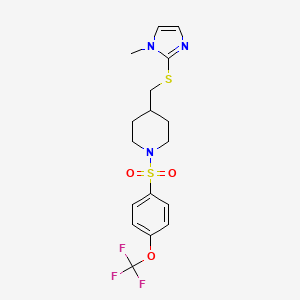

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and piperidine rings would contribute to the rigidity of the molecule, while the sulfonamide and trifluoromethoxy groups could participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide and trifluoromethoxy groups could increase its polarity and potentially its solubility in water .Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of compounds related to 4-(((1-Methyl-1H-Imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine has been explored in various studies. For instance, Zhang, Martin, and Desmarteau (2003) described a methodology for the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, which is a relevant process in the synthesis of similar compounds. These methods lead to high yields of the corresponding salts and provide a route to various room temperature ionic liquids (RTILs) (Zhang, Martin, & Desmarteau, 2003).

Biological Evaluation and Activity

- The biological activities of compounds with structures related to 4-(((1-Methyl-1H-Imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine have been studied in various contexts. For instance, Khalid et al. (2016) synthesized and analyzed the biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides. These compounds were screened against butyrylcholinesterase (BChE) enzyme and underwent molecular docking studies to determine their binding affinity and ligand orientation in active sites of human BChE protein (Khalid et al., 2016).

Anticancer Properties

- The potential anticancer properties of compounds similar to 4-(((1-Methyl-1H-Imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine have been explored. For example, Rehman et al. (2018) studied the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. Their study indicated that certain derivatives exhibited significant anticancer activity, suggesting potential therapeutic applications (Rehman et al., 2018).

Spectral Analysis and Chemical Characterization

- Spectral analysis and chemical characterization form a crucial part of understanding compounds like 4-(((1-Methyl-1H-Imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine. Studies such as those by Khalid et al. (2016) employed modern spectroscopic techniques to elucidate the structures of synthesized compounds, providing valuable insights into their chemical properties and potential applications (Khalid et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[(1-methylimidazol-2-yl)sulfanylmethyl]-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O3S2/c1-22-11-8-21-16(22)27-12-13-6-9-23(10-7-13)28(24,25)15-4-2-14(3-5-15)26-17(18,19)20/h2-5,8,11,13H,6-7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJLOPLOYHBKQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl](/img/structure/B2656272.png)

![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2656276.png)

![N-[4-[6-[(4-acetamidophenyl)sulfonylamino]hexylsulfamoyl]phenyl]acetamide](/img/structure/B2656279.png)

![(E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2656283.png)

![2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2656288.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656289.png)